Euquinine

Pharmacokinetics Bioavailability Antimalarial

Procure Euquinine (CAS 83-75-0) for research requiring oral quinine delivery without palatability barriers. As a tasteless quinine prodrug, it enables voluntary oral consumption in awake animal models, eliminating taste aversion confounds. With demonstrated pharmacokinetic equivalence to quinine sulfate and higher LogP for resistance transporter studies, Euquinine is a strategic alternative for antimalarial efficacy and P. falciparum multidrug resistance investigations.

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
CAS No. 83-75-0
Cat. No. B1596029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuquinine
CAS83-75-0
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC
InChIInChI=1S/C23H28N2O4/c1-4-15-14-25-11-9-16(15)12-21(25)22(29-23(26)28-5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21-22H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,22+/m0/s1
InChIKeyNSBRKSWSLRQPJW-WWLNLUSPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euquinine (CAS 83-75-0) Procurement Guide: Quinine Ethyl Carbonate Properties and Baseline Characteristics


Euquinine (CAS 83-75-0, molecular formula C₂₃H₂₈N₂O₄, molecular weight 396.48) is the ethyl carbonate ester of quinine, a cinchona alkaloid antimalarial agent [1]. The compound is formally classified as a methanolquinoline antimalarial (ATC: P01BC01) and is also known as quinine ethyl carbonate, quinine etabonate, or tasteless quinine [2]. Euquinine is structurally identical to the active parent compound quinine in its core cinchona scaffold, with a carbonate ester modification at the 9-hydroxyl position that serves as a prodrug moiety, intended to confer distinct physicochemical properties while retaining the antimalarial activity of the parent alkaloid [3].

Why Quinine Salts Cannot Simply Substitute for Euquinine in Formulation and Patient Compliance Applications


While quinine sulfate and quinine hydrochloride share the same active pharmacophore with Euquinine, the free hydroxyl group at the 9-position of quinine confers intense bitterness that fundamentally limits formulation options and compromises patient compliance, particularly in pediatric populations [1]. This sensory barrier is not addressable through simple salt exchange among standard quinine salts, as all conventional quinine salts (sulfate, hydrochloride, dihydrochloride) exhibit comparable gustatory aversiveness due to the exposed hydroxyl moiety [2]. Euquinine's ethyl carbonate esterification masks this hydroxyl group, producing a prodrug that is converted to active quinine in vivo following absorption and hydrolysis of the carbonate ester, thereby enabling oral administration without the bitter taste that otherwise necessitates encapsulation, taste-masking excipients, or alternative routes of delivery . This structural distinction creates a meaningful procurement decision point for investigators requiring oral quinine delivery where patient palatability is a non-negotiable experimental or clinical variable.

Euquinine Quantitative Differentiation Evidence: Comparator Data for Scientific Selection


Oral Bioavailability of Euquinine vs. Quinine Hydrochloride and Sulfate Salts in Human Subjects

In a randomized, three-way crossover study in nine healthy male subjects receiving single oral doses (600 mg quinine base equivalent) of Euquinine, quinine hydrochloride, and quinine sulfate, no statistically significant differences were observed in plasma drug concentration-time profiles among the three salt forms [1]. Key pharmacokinetic parameters including area under the curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (tmax) showed no significant inter-formulation differences, though appreciable inter- and intra-subject variability was noted [1]. This establishes that Euquinine is pharmacokinetically equivalent to standard quinine salts following oral administration.

Pharmacokinetics Bioavailability Antimalarial Prodrug Human Clinical Pharmacology

Euquinine LogP Partition Coefficient: Lipophilicity Comparison for Formulation and Distribution Modeling

Euquinine exhibits a calculated partition coefficient (LogP) of 4.291 as determined by physicochemical property prediction algorithms . The parent compound quinine, by contrast, has a reported LogP of approximately 3.44 [1]. The difference of ~0.85 log units represents an approximately 7-fold higher lipophilicity for Euquinine relative to quinine. This increased lipophilicity is consistent with the masking of the polar hydroxyl group by the ethyl carbonate ester moiety and has implications for membrane permeability, tissue distribution, and formulation solvent selection.

Physicochemical Properties Lipophilicity LogP ADME Formulation Development

Euquinine Taste Profile: Gustatory Differentiation from Standard Quinine Salts

Euquinine is described in primary pharmacopeial sources as a tasteless and odorless salt of quinine, in direct contrast to quinine sulfate and quinine hydrochloride, which exhibit pronounced and intense bitterness . Historical pharmacopeial entries note that Euquinine (quinine ethyl carbonate) "has the advantage of being almost tasteless, an important property in the case of fever in children or fanciful patients" [1]. The ethyl carbonate esterification of the 9-hydroxyl group eliminates the bitter taste perception associated with the free hydroxyl moiety of quinine while the compound remains a prodrug that releases active quinine upon in vivo hydrolysis .

Palatability Pediatric Formulation Patient Compliance Prodrug Design Oral Administration

Euquinine Procurement Decision Scenarios: Evidence-Based Research and Industrial Applications


Pediatric or Veterinary Oral Antimalarial Studies Requiring Voluntary Ingestion

Investigators conducting antimalarial efficacy studies in pediatric animal models or in awake, unrestrained subjects where voluntary oral consumption is required should procure Euquinine. The compound's tasteless profile enables incorporation into feed, drinking water, or direct oral gavage without triggering taste aversion behaviors that would otherwise confound consumption measurements and dose delivery. Pharmacokinetic equivalence to quinine sulfate ensures that plasma exposure matches that of standard quinine dosing, allowing direct comparison to published quinine efficacy data [1].

Plasmodium falciparum Multidrug Resistance and Bioavailability Mechanistic Studies

Euquinine is specifically indicated for research applications focused on multidrug resistance mechanisms and bioavailability studies in Plasmodium falciparum [1]. Investigators studying transporter-mediated drug efflux, resistance reversal strategies, or parasite bioavailability determinants should consider Euquinine as a tool compound. The compound provides a quinine-equivalent pharmacophore with distinct physicochemical properties (higher LogP) that may differentially engage resistance-associated transporters relative to the more hydrophilic parent quinine [2], offering a useful comparator for structure-activity relationship investigations of resistance mechanisms.

Formulation Development for Oral Quinine Delivery Systems

Formulation scientists developing oral quinine delivery systems, particularly those targeting patient populations where palatability is a critical compliance factor, should evaluate Euquinine as an alternative to standard quinine salts. The compound's demonstrated pharmacokinetic equivalence to quinine hydrochloride and sulfate [1], combined with its neutral taste profile, eliminates the requirement for taste-masking excipients or encapsulation technologies. This simplification may reduce formulation complexity and excipient burden in final dosage forms.

Cinchona Alkaloid Structure-Activity Relationship Studies

Investigators exploring the structure-activity relationships (SAR) of cinchona alkaloids may utilize Euquinine as a comparator to dissect the contribution of the free 9-hydroxyl group to antimalarial potency versus physicochemical behavior. Stereoelectronic analyses of cinchona alkaloids indicate that the hydroxyl proton acidity and electric field direction from the aliphatic nitrogen toward the quinoline ring are critical for potent antimalarial activity [1]. Euquinine, lacking the free hydroxyl, provides a negative control for assessing hydroxyl-dependent mechanisms while serving as a positive control for evaluating the sufficiency of the core cinchona scaffold for alternative biological activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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